molecular formula C20H30O4 B1630320 Ent-kauran-17,19-dioic acid CAS No. 60761-79-7

Ent-kauran-17,19-dioic acid

Cat. No.: B1630320
CAS No.: 60761-79-7
M. Wt: 334.4 g/mol
InChI Key: HITLMPHPGUZLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-kauran-17,19-dioic acid is a diterpenoid compound belonging to the kaurane family It is a naturally occurring compound found in various plants, including maize and Annona squamosa

Biochemical Analysis

Biochemical Properties

Ent-kauran-17,19-dioic acid is part of the maize kauralexin A series, which includes other metabolites such as ent-kauran-17-oic acid and ent-kaur-19-al-17-oic acid . These compounds are produced by maize in response to biotic attack, and they exhibit antimicrobial and anti-feedant activity . The biochemical reactions involving this compound and its interactions with enzymes, proteins, and other biomolecules are still being elucidated .

Cellular Effects

The cellular effects of this compound are largely related to its defensive role in plants. It is part of the plant’s arsenal against pests, contributing to resistance against both microbial and insect attacks

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is believed to exert its effects through binding interactions with these molecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound at different dosages in animal models

Metabolic Pathways

This compound is involved in the terpenoid biosynthesis pathway in maize . This pathway involves a variety of enzymes and cofactors, and it leads to the production of a diverse array of terpenoid compounds, including this compound .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. Future studies could provide valuable insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ent-kauran-17,19-dioic acid can be synthesized through various chemical transformations of ent-kaurenoic acid. The synthetic routes often involve oxidation reactions to introduce carboxyl groups at the 17th and 19th positions of the kaurane skeleton. For instance, ent-kaurenoic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. Plants like Siegesbeckia orientalis and Annona squamosa are known to contain significant amounts of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Ent-kauran-17,19-dioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the kaurane skeleton.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound .

Scientific Research Applications

Ent-kauran-17,19-dioic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other bioactive kaurane derivatives.

    Biology: Studied for its role in plant defense mechanisms as a phytoalexin.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of ent-kauran-17,19-dioic acid involves its interaction with various molecular targets and pathways. In plants, it acts as a phytoalexin, providing defense against pathogens and pests. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .

Comparison with Similar Compounds

  • Ent-kaur-15-en-19-al-17-oic acid
  • Ent-kaur-19-al-17-oic acid
  • Ent-kaur-16-en-19-oic acid

Comparison: Ent-kauran-17,19-dioic acid is unique due to the presence of two carboxyl groups at the 17th and 19th positions, which confer distinct chemical reactivity and biological activity. Compared to other kaurane diterpenoids, it exhibits stronger antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLMPHPGUZLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ent-kauran-17,19-dioic acid
Reactant of Route 2
Ent-kauran-17,19-dioic acid
Reactant of Route 3
Ent-kauran-17,19-dioic acid
Reactant of Route 4
Ent-kauran-17,19-dioic acid
Reactant of Route 5
Ent-kauran-17,19-dioic acid
Reactant of Route 6
Ent-kauran-17,19-dioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.